REACTION_CXSMILES
|
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:17][O:16][C:15]([CH3:19])([CH3:18])[O:14]2)(=O)=O)=CC=1.[N-:20]=[N+:21]=[N-:22].[Na+]>CN(C=O)C>[N:20]([CH2:12][CH:13]1[CH2:17][O:16][C:15]([CH3:19])([CH3:18])[O:14]1)=[N+:21]=[N-:22] |f:1.2|
|
Name
|
|
Quantity
|
5.73 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1OC(OC1)(C)C
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 80° C. for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate (3×75 mL), which
|
Type
|
WASH
|
Details
|
was consecutively washed with H2O (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1OC(OC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |